N-cyclohexyl-N'-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}urea
Overview
Description
N-cyclohexyl-N'-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}urea is a useful research compound. Its molecular formula is C22H30N6O and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.24810960 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety aims at finding new antibacterial agents. The precursor used in the synthesis reacts with various compounds to produce derivatives with high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial and Anticancer Activities
Further research explores the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, demonstrating significant antimicrobial and anticancer activities. These compounds showed promising results against human liver carcinoma, breast cancer, and colon cancer cell lines (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Anti-Tumor Agents
Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. These compounds showed significant effects in mouse tumor model cancer cell lines and two human cancer cell lines of colon cancer (HCT-29) and breast cancer (MCF-7), suggesting their potential as therapeutic agents in cancer treatment (Nassar, Atta-Allah, & Elgazwy, 2015).
Antibacterial Activity of Fused Pyrazol Pyrimidin Derivatives
The synthesis of new fused pyrazol pyrimidin derivatives demonstrated high inhibition activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Zimam, 2014).
Hybrid Compounds Derived from Antipyrine
Research on hybrid compounds derived from antipyrine revealed moderate antimicrobial activity, contributing to the development of new drugs with antimicrobial properties (Demirci, 2016).
Properties
IUPAC Name |
1-cyclohexyl-3-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-methylbenzimidazol-5-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-15-13-16(2)28(26-15)12-11-21-25-19-14-18(9-10-20(19)27(21)3)24-22(29)23-17-7-5-4-6-8-17/h9-10,13-14,17H,4-8,11-12H2,1-3H3,(H2,23,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFUXQKBBAIGQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NC3=C(N2C)C=CC(=C3)NC(=O)NC4CCCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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